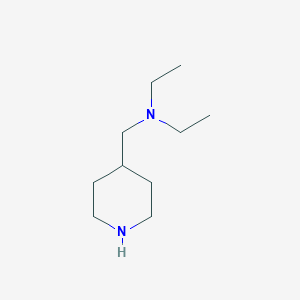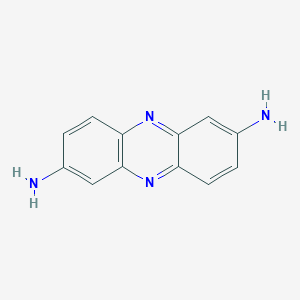
2,7-Diaminophenazine
Vue d'ensemble
Description
Synthesis Analysis
2,7-Diaminophenazine and its derivatives can be synthesized through various methods, including the condensation of phenylene diamine derivatives or by using catalytic systems to facilitate the formation of the phenazine structure. The synthesis process often involves multi-step reactions that can include the use of biocatalysts or green chemistry procedures to improve efficiency and reduce environmental impact (Pereteanu & Müller, 2013).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two amine groups attached to the phenazine ring, which significantly influences its electronic and optical properties. Studies using density functional theory (DFT) have been conducted to understand the electronic structure and stability of phenazine derivatives, providing insights into their electronic properties and potential applications in electronic devices (Abdolmaleki, Tavakol, Molavian, & Firouz, 2014).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its amine groups for nucleophilic substitution reactions. These reactions enable the synthesis of complex organic compounds, including pharmaceuticals and polymers. Its reactivity has been utilized in the development of recyclable nanocatalysts for organic synthesis, highlighting its versatility in chemical transformations (Mohammadnia, Aghdastinat, Kamalzadeh, & Nabaei, 2022).
Applications De Recherche Scientifique
Fluorescent Probe for Copper (II) Ion Detection : 2,3-Diaminophenazine is used as a fluorescent probe for the selective detection of Cu2+ ions in aqueous media, demonstrating its potential in environmental and biological systems (Udhayakumari et al., 2014).
Antiproliferative Activity Against Cancer : It serves as a precursor for synthesizing novel phenazine derivatives with significant antiproliferative activity against human lung carcinoma and colorectal cancer cell lines (Mahran et al., 2015).
Study of Pharmacological and Photoconductive Properties : 2,3-Diaminophenazine was reviewed for its pharmacological and photoconductive properties, indicating a broader scope in pharmaceutical and material sciences (Bahnasawy & Ahwany, 2007).
Determination of Hydroxyl Radical in Fenton System : Its derivative, 2,3-Diaminophenazine, was used to measure hydroxyl radical production in a Fenton system under visible light illumination, showing its utility in analytical chemistry (Fang et al., 2009).
Electrochemical Studies : The redox properties of 2,3-Diaminophenazine have been investigated, highlighting its applications in electrochemistry (Kishioka, 2013).
Sensitive Chemosensor for Cyanide Detection : It has been used to develop an efficient chemosensor for selective cyanide detection in water, indicating its relevance in environmental monitoring (Yong et al., 2018).
Interaction with DNA : Studies on the interaction between 2,3-Diaminophenazine and DNA through electrochemical methods and UV/Vis spectroscopy have been conducted, which is relevant for molecular biology research (Niu et al., 2004).
Genotoxicity Studies : The genotoxic effects of 2,3-Diaminophenazine were evaluated, indicating its importance in toxicological studies (Cebulska-Wasilewska et al., 1999).
Safety and Hazards
The safety data sheet for 2,7-Diaminophenazine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment .
Mécanisme D'action
Target of Action
Phenazines, the class of compounds to which 2,7-diaminophenazine belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant . This suggests that they interact with a variety of biological targets.
Mode of Action
Phenazines generally exert their effects through interactions with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad biological activity of phenazines, it is likely that multiple pathways are affected. These could potentially include pathways related to microbial growth, tumor progression, oxidative stress, malaria parasite lifecycle, and neuronal function .
Result of Action
Given the known biological activities of phenazines, it can be inferred that the compound may have antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective effects .
Analyse Biochimique
Biochemical Properties
It is known that aromatic amines like 2,7-Diaminophenazine can participate in various biochemical reactions
Cellular Effects
Studies on similar compounds suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models
Propriétés
IUPAC Name |
phenazine-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXLTODDKYXLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152737 | |
| Record name | 2,7-Diaminophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120209-97-4 | |
| Record name | 2,7-Diaminophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diaminophenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120209974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Diaminophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-PHENAZINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZPH5H8LRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 2,7-Diaminophenazine in catalysis?
A1: Research has shown that this compound can be utilized as a catalytic component. For instance, when supported on nanocellulose (forming DAP@CNC), it exhibits catalytic activity in the synthesis of isoxazolo[4,3-e]indazole derivatives []. This reaction involves the nucleophilic substitution of a hydrogen atom in 5-nitro-1-p-tolyl-1H-indazole with various 2-phenylacetonitrile derivatives under basic conditions. The DAP@CNC catalyst demonstrates advantageous features such as simple preparation, facile separation, reusability, and promoting high yields within short reaction times, highlighting its potential in organic synthesis [].
Q2: How is this compound synthesized enzymatically?
A2: this compound can be synthesized enzymatically through the oxidation of m-phenylenediamine (MPD) using horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide (H2O2) []. This reaction has been studied using various analytical techniques including electrochemical analysis, HPLC, UV-Vis, IR, and NMR spectroscopy. Optimal reaction conditions involve specific concentrations of MPD, H2O2, and HRP in a suitable buffer solution. The enzymatic product, this compound, exhibits characteristic redox behavior and has been proposed as a component in voltammetric enzyme-linked immunoassays [].
Q3: Can this compound be generated through protein engineering?
A3: Yes, research suggests that this compound can be produced through the rational design of artificial enzymes []. By introducing specific mutations into myoglobin (Mb), researchers successfully engineered a heme enzyme capable of catalyzing the formation of this compound. This engineered Mb variant exhibited phenoxazinone synthase-like activity, converting this compound into its oxidative coupling product, which functions as a pH indicator []. This demonstrates the potential of protein engineering for the biosynthesis of valuable compounds like this compound and its derivatives.
Q4: Are there any safety concerns associated with this compound?
A4: While this Q&A primarily focuses on the scientific research aspects, it's important to acknowledge potential safety concerns. Studies have explored the mutagenicity of this compound, particularly in the context of commercial hair dyes where it has been detected []. Additionally, research has investigated its potential to induce micronuclei in mouse peripheral blood reticulocytes, a sign of genetic damage []. These findings underscore the need for further research to fully understand the safety profile of this compound and its potential risks.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






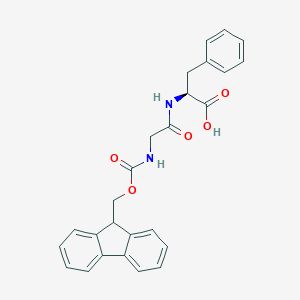
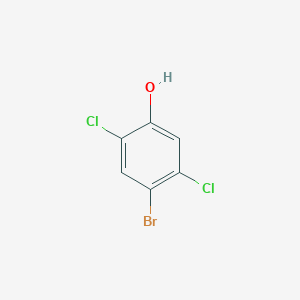

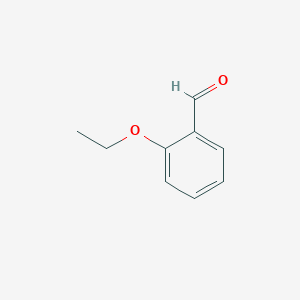

![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)
![(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B52190.png)
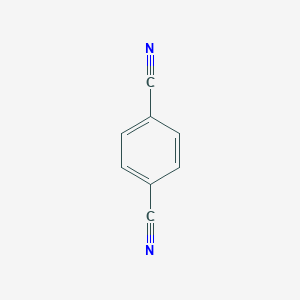
![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)
![(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B52194.png)
